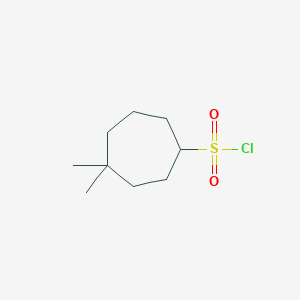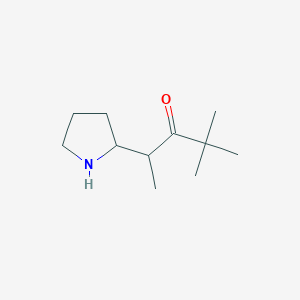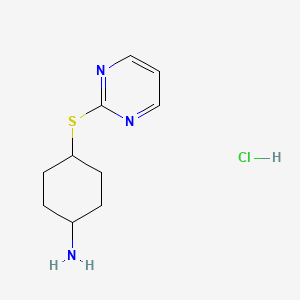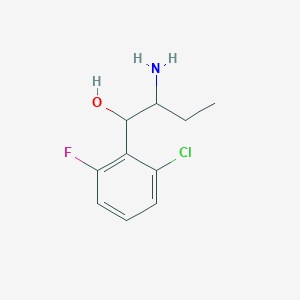
4,4-Dimethylcycloheptane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethylcycloheptane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H17ClO2S . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cycloheptane ring with two methyl groups at the 4th position. This compound is primarily used in organic synthesis and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 4,4-dimethylcycloheptane. This reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions: 4,4-Dimethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl chloride group.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
科学的研究の応用
4,4-Dimethylcycloheptane-1-sulfonyl chloride has several applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Material Science: It is employed in the modification of polymers and other materials to enhance their chemical properties.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of 4,4-Dimethylcycloheptane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives.
Enzyme Inhibition: In medicinal chemistry, the compound can act as an enzyme inhibitor by forming covalent bonds with active site residues, thereby blocking enzyme activity.
類似化合物との比較
4,4-Dimethylcyclohexane-1-sulfonyl chloride: Similar in structure but with a six-membered ring instead of a seven-membered ring.
4,4’-Biphenyldisulfonyl chloride: Contains two sulfonyl chloride groups attached to a biphenyl structure.
Uniqueness: 4,4-Dimethylcycloheptane-1-sulfonyl chloride is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered counterpart. This uniqueness can influence its reactivity and the types of derivatives that can be synthesized from it.
特性
分子式 |
C9H17ClO2S |
|---|---|
分子量 |
224.75 g/mol |
IUPAC名 |
4,4-dimethylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c1-9(2)6-3-4-8(5-7-9)13(10,11)12/h8H,3-7H2,1-2H3 |
InChIキー |
SQMDHQKOUSQALT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(CC1)S(=O)(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-1-(butan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13248150.png)
![(4-{[(Thiophen-2-yl)methyl]amino}cyclopent-2-en-1-yl)methanol](/img/structure/B13248162.png)
![1-methyl-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13248168.png)

![(2-Ethylbutyl)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13248187.png)
![1-{[1-(3-Chlorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13248204.png)


![6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13248224.png)
amine](/img/structure/B13248227.png)

amine](/img/structure/B13248238.png)

